molecular formula C8H8ClNO B1457850 5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride CAS No. 1414959-19-5

5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride

Cat. No. B1457850
CAS RN: 1414959-19-5
M. Wt: 169.61 g/mol
InChI Key: PYIOYVMTAJHHSL-UHFFFAOYSA-N
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Description

5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It is a derivative of 5H,6H,7H-Cyclopenta[b]pyridin-7-amine .


Synthesis Analysis

The synthesis of related compounds, such as 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, has been achieved through cyclocondensation reactions between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction was catalyzed using a sodium alkoxide solution .


Molecular Structure Analysis

The molecular structure of 5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride include a density of 1.1±0.1 g/cm3, a boiling point of 255.2±28.0 °C at 760 mmHg, and a flash point of 131.9±11.2 °C . It also has a molar refractivity of 40.1±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 119.3±3.0 cm3 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals. The ability to create complex molecules containing heterocycles, either linked directly or via a spacer, as well as fused heterocycles, is vital for exploring new therapeutic agents .

Antiproliferative Agents

Derivatives of this compound have shown potential as antiproliferative agents. For instance, pyrido[2,3-d]pyrimidin-5-one derivatives, which can be synthesized from similar compounds, exhibit promising antiproliferative activities, suggesting that 5,6-Dihydro-1pyrindin-7-one hydrochloride could be used to develop new cancer treatments .

Antimicrobial Activity

The structural analogs of this compound have been reported to possess antimicrobial properties. This indicates that 5,6-Dihydro-1pyrindin-7-one hydrochloride could be utilized in the synthesis of new antimicrobial agents to combat various bacterial and fungal infections .

Anti-inflammatory and Analgesic Applications

Compounds with a similar structure to 5,6-Dihydro-1pyrindin-7-one hydrochloride have been found to have anti-inflammatory and analgesic effects. This suggests potential applications in developing drugs to treat pain and inflammation .

Hypotensive Effects

Some derivatives are known to exhibit hypotensive effects, which could make 5,6-Dihydro-1pyrindin-7-one hydrochloride a candidate for the development of new antihypertensive medications .

Antihistaminic Properties

The compound’s analogs have been used to explore antihistaminic activities, indicating that it could be applied in the research and development of new antihistamines for allergic reactions .

Fluorescent Probes for Cell Imaging

A biocompatible fluorescent probe derived from this compound has been developed for fixed and live cell imaging of intracellular lipid droplets, offering an alternative to commercially available probes like Nile red .

Inhibitor Films for Corrosion Protection

Research has been conducted on the applicability of derivatives of this compound as inhibitor films for corrosion protection. This suggests a potential use in industrial applications to prevent metal corrosion .

Each of these applications demonstrates the versatility of 5,6-Dihydro-1pyrindin-7-one hydrochloride in scientific research, highlighting its potential in various fields ranging from pharmaceuticals to industrial processes.

properties

IUPAC Name

5,6-dihydrocyclopenta[b]pyridin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c10-7-4-3-6-2-1-5-9-8(6)7;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIOYVMTAJHHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Cyclopenta[b]pyridin-7(6H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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